N,N-dimethyl-6-(trimethylsilyl)pyridin-2-amine
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Overview
Description
N,N-dimethyl-6-(trimethylsilyl)pyridin-2-amine is an organosilicon compound that features a pyridine ring substituted with a trimethylsilyl group and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-6-(trimethylsilyl)pyridin-2-amine typically involves the reaction of 2-chloropyridine with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the trimethylsilyl group. The resulting intermediate is then treated with dimethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This includes controlling temperature, reaction time, and the concentration of reagents.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-6-(trimethylsilyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides or organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: this compound derivatives.
Substitution: Various substituted pyridine derivatives depending on the substituent introduced.
Scientific Research Applications
N,N-dimethyl-6-(trimethylsilyl)pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological molecules.
Medicine: Explored for its potential use in drug development due to its ability to modify biological activity.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N,N-dimethyl-6-(trimethylsilyl)pyridin-2-amine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in a wide range of transformations. The dimethylamino group can interact with molecular targets, influencing the compound’s overall reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyltrimethylsilylamine: Similar in structure but lacks the pyridine ring.
N,N-diethyltrimethylsilylamine: Contains ethyl groups instead of methyl groups.
N-trimethylsilyl-N-methyl trifluoroacetamide: Features a trifluoroacetamide group instead of a pyridine ring.
Uniqueness
N,N-dimethyl-6-(trimethylsilyl)pyridin-2-amine is unique due to the presence of both a trimethylsilyl group and a pyridine ring, which imparts distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Biological Activity
N,N-dimethyl-6-(trimethylsilyl)pyridin-2-amine is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a dimethylamino group and a trimethylsilyl group. The presence of these functional groups enhances its reactivity and stability, making it suitable for various chemical transformations.
The biological activity of this compound is largely attributed to its ability to act as both a nucleophile and an electrophile in chemical reactions. The trimethylsilyl group increases the compound's stability, while the dimethylamino group can interact with biological targets, influencing its reactivity and selectivity.
1. Coordination Chemistry
This compound has been investigated for its potential as a ligand in coordination chemistry. Its ability to form complexes with metal ions can facilitate various biochemical processes.
2. Drug Development
The compound has shown promise in drug development due to its capacity to modify biological activity. It has been explored for potential therapeutic applications, particularly in targeting specific diseases through its interactions with biological molecules.
Research Findings
Several studies have investigated the biological activities associated with this compound:
Case Studies
- Anticancer Activity : Research has indicated that related pyridine derivatives exhibit potent anticancer activities. For instance, compounds derived from pyridine structures have been shown to inhibit tumor growth in vitro and in vivo models, suggesting that this compound could have similar effects through structural analogs .
- Pharmacokinetic Properties : A study on aminothiazole derivatives highlighted that modifications similar to those found in this compound can lead to improved pharmacokinetic profiles, including enhanced oral bioavailability and brain exposure . This suggests that the compound may possess favorable characteristics for drug formulation.
Properties
IUPAC Name |
N,N-dimethyl-6-trimethylsilylpyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2Si/c1-12(2)9-7-6-8-10(11-9)13(3,4)5/h6-8H,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXVHGVWBZHWQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=CC=C1)[Si](C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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